molecular formula C8H7BrN2 B1380405 6-Bromo-1-methylimidazo[1,5-a]pyridine CAS No. 1546280-79-8

6-Bromo-1-methylimidazo[1,5-a]pyridine

Cat. No.: B1380405
CAS No.: 1546280-79-8
M. Wt: 211.06 g/mol
InChI Key: YINHFWLVRXVMOL-UHFFFAOYSA-N
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Description

6-Bromo-1-methylimidazo[1,5-a]pyridine (CAS 1546280-79-8) is a high-purity nitrogen heterocycle building block with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . It should be stored sealed in a dry, room-temperature environment . The compound features a bromine atom at the 6-position of the imidazo[1,5-a]pyridine scaffold, which serves as a key handle for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable intermediate for constructing more complex molecules for drug discovery and material science . The imidazo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and several natural alkaloids, such as cribrostatin 6, which was isolated from marine sponges . This structural motif is extensively investigated for developing therapeutics, including potent antitumor agents that inhibit topoisomerase II and cytotoxic immunosuppressants . Furthermore, research into analogous structures, such as 6-bromo-8-methylimidazo[1,2-a]pyridine derivatives, has demonstrated significant antiviral activity against human cytomegalovirus (HCMV), highlighting the potential of brominated imidazopyridines in antiviral drug discovery . As a brominated heteroarene, this compound is instrumental in exploring structure-activity relationships and optimizing pharmacological properties in lead optimization campaigns. It is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-1-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-8-3-2-7(9)4-11(8)5-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINHFWLVRXVMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546280-79-8
Record name 6-bromo-1-methylimidazo[1,5-a]pyridine
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Preparation Methods

Overview

This approach involves oxidative coupling of suitable precursors to form the imidazo[1,5-a]pyridine core, followed by selective bromination at the 6-position. The process often employs oxidizing agents to facilitate ring formation under mild conditions.

Key Procedure

  • Reactants such as 2-aminopyridines and α-haloketones are coupled in the presence of oxidants like ferric chloride or hydrogen peroxide.
  • Bromination at the 6-position is achieved via electrophilic substitution using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

Research Data

Method Starting Materials Oxidant Brominating Agent Temperature Yield (%) Notes
Oxidative coupling 2-aminopyridine + α-haloketone H2O2 or FeCl₃ NBS 25-50°C 65-80 Mild, environmentally friendly
Bromination Precursor + NBS N/A NBS Room temp 70-85 Selective at 6-position

Source: EvitaChem and recent literature (Reference)

Cyclocondensation and Transannulation Approaches

Overview

Recent advances utilize cyclocondensation reactions involving aldehydes, amines, and halogenated pyridines, often under solvent-free or green solvent conditions, to synthesize imidazo[1,5-a]pyridine derivatives.

Key Procedure

  • React 2-aminopyridine derivatives with α-bromo aldehydes or chloroacetaldehyde in the presence of bases such as sodium bicarbonate or triethylamine.
  • The reaction proceeds via cyclocondensation, forming the fused heterocyclic system.

Research Data

Method Reactants Catalyst/Base Solvent Temperature Yield (%) Reference
Cyclocondensation 2-aminopyridine + α-bromo aldehyde NaHCO₃ or Et₃N Ethanol or water 25-55°C 72-97 ,
Solvent-free 2-aminopyridine + α-bromo aldehyde None N/A 60°C 85

Note: The use of mild bases and green solvents enhances sustainability.

Direct Synthesis from Brominated Precursors

Overview

This method involves starting from commercially available 6-bromo-1-methylpyridine derivatives, which are subjected to further functionalization or cyclization to yield the target compound.

Key Procedure

  • Brominated pyridine is reacted with methylating agents or amidation reagents under thermal or microwave conditions.
  • Microwave irradiation significantly reduces reaction times and improves yields.

Research Data

Method Starting Material Reagents Conditions Yield (%) Reference
Microwave-assisted 6-bromo-1-methylpyridine Methylating agents Microwave, 60-80°C, 10-30 min 80-90
Thermal cyclization Brominated pyridine + amines Base 100°C, 4-6 hours 75-85

Innovative Green Chemistry Approaches

Microwave-assisted Synthesis

  • Employs microwave irradiation to accelerate reactions, reduce solvent use, and improve product purity.
  • Example: Microwave irradiation of α-haloketones with 2-aminopyridines yields the compound in high yield within minutes.

Data Summary

Method Technique Reaction Time Yield (%) Advantages
Microwave synthesis Microwave irradiation 10-30 min 85-95 Rapid, energy-efficient
Solvent-free cyclization Thermal 2-4 hours 70-85 Environmentally friendly

Source: Biradar et al.,

Patented Industrial Methods

Patent US20140000000

  • Involves reacting 2-amidogen-5-bromopyridine with chloroacetaldehyde at 25-50°C.
  • Reaction proceeds over 2-24 hours, followed by extraction and recrystallization.
  • Yields high-purity 6-bromoimidazo[1,2-a]pyridine with stable operation conditions.

Process Parameters

Step Reagents Conditions Duration Purity Yield (%)
Reaction 2-amidogen-5-bromopyridine + chloroacetaldehyde 25-50°C 2-24 hrs High Up to 80

Summary Table: Comparison of Preparation Methods

Method Starting Materials Conditions Yield Range (%) Environmental Impact Complexity
Oxidative coupling 2-aminopyridine + halogenated ketones Mild oxidants, room temp 65-85 Moderate Moderate
Cyclocondensation 2-aminopyridine + aldehydes Base, 25-55°C 72-97 Green solvents Easy
Direct from brominated pyridine Brominated pyridine derivatives Microwave or thermal 75-90 Low Simple

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methylimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation can produce oxidized imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry

6-Bromo-1-methylimidazo[1,5-a]pyridine serves as a building block for synthesizing more complex heterocyclic compounds. Its bromine atom can facilitate further functionalization reactions, making it valuable in the development of new materials with tailored properties.

ApplicationDescription
SynthesisUsed as an intermediate in the synthesis of various heterocycles.
Material ScienceExplored for creating materials with specific electronic or optical properties.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies have shown that derivatives of imidazo[1,5-a]pyridine exhibit significant biological activity, which can be attributed to their ability to interact with various molecular targets.

Case Study: Anticancer Activity

  • Objective: Evaluate the anticancer effects of 6-bromo derivatives.
  • Findings: Compounds demonstrated inhibition of cell proliferation in cancer cell lines, suggesting potential as anticancer agents.

Medicine

The compound is being explored as a lead compound in drug discovery for various therapeutic targets. Its unique structure allows it to interact with biological molecules effectively, which is critical in developing new pharmaceuticals.

Therapeutic AreaPotential Applications
OncologyDevelopment of anticancer drugs targeting specific pathways.
Infectious DiseasesInvestigated for antimicrobial properties against resistant strains.

Comparison with Related Compounds

The compound's activity can be compared to other imidazo-pyridine derivatives:

CompoundStructural DifferencesBiological Activity
6-Bromo-7-methylimidazo[1,2-a]pyridineMethyl group at 7-positionSimilar but less potent
6-Bromoimidazo[1,2-a]pyridineLacks methyl groupReduced reactivity
5-Methylimidazo[1,2-a]pyridineLacks bromine atomDifferent activity profile

Mechanism of Action

The mechanism of action of 6-Bromo-1-methylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Imidazo[1,5-a]pyridine Derivatives

5-Bromo-7-chloroimidazo[1,5-a]pyridine (CAS 1427424-93-8)
  • Structure : Bromine at C5 and chlorine at C5.
  • Properties: The dihalogenated structure increases reactivity and polarity compared to the mono-brominated target compound.
  • Applications: Limited data exist, but its structural similarity suggests utility in medicinal chemistry and as a synthetic intermediate.
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS 1554534-02-9)
  • Structure : Bromine at C1 with a saturated imidazo[1,5-a]pyridine ring.
  • Its synthesis involves hydrogenation steps, differing from the target compound’s aromatic core .

Triazolo[1,5-a]pyridine Derivatives

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0)
  • Structure : Triazole ring fused with pyridine and bromine at C4.
  • Properties : The triazole ring increases metabolic stability and hydrogen-bonding capacity. This derivative is investigated for herbicidal and antimicrobial activities, leveraging its heterocyclic diversity .
  • Applications : Broader solubility in polar solvents compared to imidazo analogs, making it suitable for agricultural formulations.
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine (CAS 746668-59-7)
  • Structure : Bromine at C6 and methyl at C3.
  • Properties : The methyl group enhances lipophilicity, favoring membrane penetration in biological systems. Its IC₅₀ values in enzyme inhibition studies (e.g., cysteine proteases) are comparable to imidazo derivatives but with improved thermal stability .

Dimeric Imidazo[1,5-a]pyridine Probes

  • Structure : Symmetric (e.g., compound 2) and asymmetric (e.g., compound 3) dimers with extended conjugation.
  • Properties: Exhibit large Stokes shifts (>100 nm) and solvatochromism, enabling applications as fluorescent membrane probes.

Key Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents Key Applications Distinctive Properties
6-Bromo-1-methylimidazo[1,5-a]pyridine 1546280-79-8 Br (C6), Me (C1) Medicinal intermediates Halogenated, moderate lipophilicity
5-Bromo-7-chloroimidazo[1,5-a]pyridine 1427424-93-8 Br (C5), Cl (C7) Enzyme inhibition Dihalogenated, high reactivity
6-Bromo-5-methyltriazolo[1,5-a]pyridine 746668-59-7 Br (C6), Me (C5) Antimicrobial agents Triazole core, thermal stability
Dimeric imidazo[1,5-a]pyridine probes - Extended conjugation Fluorescent probes Large Stokes shift, solvatochromic

Biological Activity

6-Bromo-1-methylimidazo[1,5-a]pyridine is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by a fused imidazole and pyridine structure, has garnered attention due to its interactions with various biological targets and its role in drug discovery.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of imidazo[1,5-a]pyridine derivatives, including this compound. These compounds have shown promising activity against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : Several derivatives have demonstrated low MIC values against various bacterial strains. For instance, compounds derived from imidazo[1,2-a]pyridine showed MIC values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the inhibition of critical enzymes or pathways within the microbial cells, disrupting their growth and replication .

Anticancer Activity

The compound’s potential as an anticancer agent has also been investigated. Research indicates that:

  • Cell Signaling Modulation : this compound influences cell signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival . This modulation can lead to reduced tumor growth in certain cancer models.
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of bromine at the 6-position enhances reactivity and biological activity compared to other derivatives lacking this substituent .
  • Modification Potential : Structural modifications can lead to improved potency and selectivity against specific biological targets, making it a versatile scaffold for drug development .

Case Studies

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Study :
    • A study evaluated the efficacy of various imidazo[1,5-a]pyridine derivatives against resistant strains of bacteria. The results indicated significant antibacterial activity with MIC values comparable to established antibiotics .
  • Anticancer Evaluation :
    • In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through activation of caspase pathways .
  • Tuberculosis Research :
    • A high-throughput screening identified several imidazo[1,2-a]pyridine analogues as potent inhibitors of Mtb. The study revealed that modifications at specific positions could enhance anti-TB activity significantly .

Data Tables

Compound NameActivity TypeMIC (μM)Notes
This compoundAntibacterial0.03 - 5.0Effective against Mtb
This compoundAnticancerVaries by cell lineInduces apoptosis in cancer cells
Imidazo[1,2-a]pyridine derivativesAntimicrobial<10Broad spectrum against Gram-positive/negative bacteria

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-1-methylimidazo[1,5-a]pyridine, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, combining a brominated nitro precursor (e.g., nitroethane) with a methyl-substituted 2-picolylamine derivative under acidic conditions (e.g., polyphosphoric acid and phosphorous acid at 160°C for 2 hours) can yield the imidazo[1,5-a]pyridine core . Post-synthetic methylation using methyl iodide in the presence of a base (e.g., K₂CO₃ in DMF) may introduce the 1-methyl group, as demonstrated in analogous compounds . Bromination can be achieved either pre- or post-cyclization, depending on the starting material’s availability.

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and ring connectivity, HRMS for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities. For example, crystallographic data for related imidazo[4,5-b]pyridines reveal planar fused-ring systems and hydrogen-bonding patterns critical for structural assignments . Melting point analysis and chromatographic purity checks (HPLC) are also recommended .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents to the imidazo[1,5-a]pyridine core?

  • Methodological Answer : Regioselectivity is influenced by reaction conditions and directing groups. For example, using allylbromide with K₂CO₃ in DMF selectively functionalizes nitrogen atoms in imidazo[4,5-b]pyridines . Electronic effects of substituents (e.g., bromine) can direct electrophilic substitution to specific positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies enable late-stage functionalization of this compound?

  • Methodological Answer : The bromine atom at position 6 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids or Sonogashira with alkynes). For allylation, Pd-catalyzed couplings under inert atmospheres are effective . Additionally, the methyl group at position 1 can undergo oxidation to a carboxylic acid for further derivatization .

Q. How does bromine substitution at position 6 influence the electronic properties and reactivity of imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : Bromine’s electron-withdrawing effect reduces electron density at adjacent positions, making the compound more susceptible to nucleophilic aromatic substitution. Comparative studies of 6-bromo vs. 7-bromo derivatives show distinct reactivity patterns in cross-coupling reactions and hydrogen-bonding interactions, as observed in crystallographic data . UV-Vis and cyclic voltammetry can quantify these electronic effects .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

  • Methodological Answer : Overlapping signals in ¹H NMR (e.g., aromatic protons) require 2D techniques (COSY, HSQC) for resolution . For crystallography, non-centrosymmetric space groups may complicate refinement; merging Friedel opposites and using high-resolution data (e.g., synchrotron sources) improve accuracy . Impurity profiling via LC-MS is critical due to potential byproducts from incomplete cyclization .

Q. What insights do crystallographic studies provide about the conformation of this compound derivatives?

  • Methodological Answer : X-ray structures reveal planar fused-ring systems with slight deviations (e.g., −0.014 Å for N1 in imidazo[4,5-b]pyridines) . Substituents like allyl chains adopt perpendicular orientations relative to the core, influencing packing and solubility. Hydrogen-bonding networks (N–H⋯N) stabilize crystal lattices, which can guide co-crystal engineering for improved bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-1-methylimidazo[1,5-a]pyridine
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6-Bromo-1-methylimidazo[1,5-a]pyridine

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